6-Chloro-4-fluoro-1H-indole
Overview
Description
6-Chloro-4-fluoro-1H-indole is a chemical compound with the CAS Number: 885520-88-7 . It has a molecular weight of 169.59 and its IUPAC name is 6-chloro-4-fluoro-1H-indole .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-fluoro-1H-indole is 1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the indole ring structure.Physical And Chemical Properties Analysis
6-Chloro-4-fluoro-1H-indole is a solid at room temperature . and should be stored in a refrigerator .Scientific Research Applications
Photoreactive Properties and Fluorophore Development
6-Chloro-4-fluoro-1H-indole has significant applications in the development of fluorophores. Photoreaction of indole-containing compounds with halocompounds, like chloroform, can generate products with redshifted fluorescence. Such reactions are useful for fluorescent detection and labeling in proteins. This process can lead to the creation of novel tryptophan-based fluorophores and protein labeling strategies, utilizing photochemistry to modify the indole ring with various labels (Ladner et al., 2014).
Fluoroindolecarboxylic Acids Synthesis
Another application involves the preparation of fluoroindolecarboxylic acids, which are important in various chemical syntheses. The synthesis approach includes methods such as hydrogen/metal permutation (metalation) and halogen/metal permutation, demonstrating the versatility of fluoroindole compounds in organic chemistry (Schlosser et al., 2006).
Modulation of Electronic Excited States
The study of 6-fluoroindole and its derivatives reveals insights into the electronic nature of excited states. Modifications in the position of the fluorine atom in the indole structure can significantly influence the orientation of transition dipole moments and the mixing of electronically excited states, important for understanding electronic transitions in molecular systems (Wilke et al., 2017).
Ullmann Reaction Optimization
In pharmaceutical synthesis, 6-chloro-4-fluoro-1H-indole is used as a key intermediate. For example, the Ullmann reaction step, crucial for synthesizing sertindole (an antipsychotic medication), can be optimized using this compound. The reaction involves improving yield and reproducibility, critical for high-purity pharmaceutical products (Li et al., 2011).
Antifouling Acrylic Metal Salt Resins
6-Chloro-1H-indole derivatives are used in creating environmentally friendly antifouling acrylic metal salt resins. These resins exhibit self-polishing and antifouling properties, making them useful in marine applications to prevent biological fouling (Ni Chunhua et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
6-chloro-4-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUAWQLKXCWJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646242 | |
Record name | 6-Chloro-4-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-fluoro-1H-indole | |
CAS RN |
885520-88-7 | |
Record name | 6-Chloro-4-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.